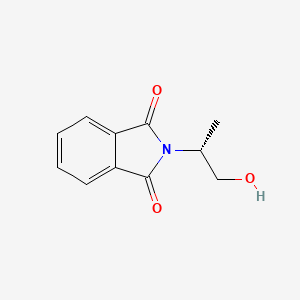

(R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

-(R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione, also known as (R)-1-hydroxy-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic ketone with a five-membered ring structure and is used as a research tool for various biochemical and physiological studies. Its unique structure makes it a valuable molecule for many research applications, as it can be used to study the structure, function, and regulation of a wide range of biological processes.

Aplicaciones Científicas De Investigación

1. Antimicrobial Activity

The compound has been studied for its antimicrobial activities. A study synthesized a related compound and tested its antimicrobial properties, showing good activity against S. aureus and C. albicans. This indicates potential use in antimicrobial applications (Ghabbour & Qabeel, 2016).

2. Liquid Crystal Properties

Isoindoline-1,3-dione derivatives have been examined for their liquid crystalline properties. Research indicated that these derivatives display enantiotropic liquid crystalline behavior with a Nematic texture, suggesting applications in materials science, particularly in liquid crystal displays (Dubey et al., 2018).

3. Structural Characterization and Computational Studies

The compound has been the subject of various structural characterizations and computational studies. These studies involve density functional theory, molecular docking, and NMR spectroscopy, providing a deeper understanding of the compound's properties and potential applications in material science and drug design (Dioukhane et al., 2021), (Rajesh et al., 2011).

4. Material Science and Organic Synthesis

Isoindoline-1,3-dione derivatives are recognized for their significance in material science and as important building blocks in organic synthesis. The synthesis methods have been studied for their efficiency and green approaches, indicating the compound's role in sustainable chemistry and material development (Journal et al., 2019).

5. Tyrosinase Inhibition

The compound has been studied for its potential in inhibiting tyrosinase, an enzyme responsible for melanin production. This suggests possible applications in the field of dermatology, specifically in treatments targeting pigmentation disorders (Then et al., 2018).

Propiedades

IUPAC Name |

2-[(2R)-1-hydroxypropan-2-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTIHOIDWMVRKU-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)N1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2509976.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide](/img/structure/B2509981.png)

![1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2509987.png)

)carb oxamide](/img/structure/B2509990.png)